2,4,4-Trimethylcyclohexan-1-amine

Description

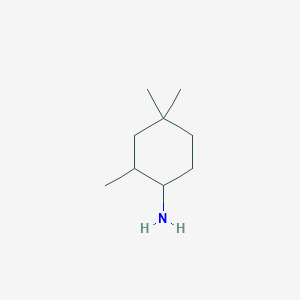

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNHWQCRWIYFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4,4 Trimethylcyclohexan 1 Amine and Its Core Cyclohexane System

Multi-component Reactions for the Assembly of Complex Amine Structures

Multi-component reactions (MCRs) are powerful and efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and increased molecular diversity. caltech.edu For the synthesis of complex amine structures, such as substituted cyclohexylamines, MCRs provide a convergent and atom-economical pathway. tcichemicals.com

Several named MCRs are particularly relevant to the synthesis of complex amines and could be conceptually applied or adapted for the synthesis of structures related to 2,4,4-trimethylcyclohexan-1-amine. These include the Strecker, Ugi, and Mannich reactions. organic-chemistry.orgnih.gov

Strecker Synthesis:

First described in 1850, the Strecker synthesis is a three-component reaction between a ketone or aldehyde, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid. nih.gov For the synthesis of a substituted cyclohexylamine (B46788), 4,4-dimethylcyclohexanone (B1295358) could theoretically be used as the ketone component.

Ugi and Passerini Reactions:

Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction, are highly versatile for creating peptide-like structures. organic-chemistry.orgyoutube.com The Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.comyoutube.com These reactions are instrumental in generating libraries of complex molecules for drug discovery. organic-chemistry.orgrug.nl

Mannich Reaction:

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. organic-chemistry.org This three-component reaction forms a β-amino carbonyl compound, also known as a Mannich base. organic-chemistry.org

While direct synthesis of this compound via a single MCR is not prominently described, the principles of MCRs are extensively used to construct highly substituted cyclohexane (B81311) rings and complex amine architectures. For instance, cascade reactions involving Michael additions are employed to build functionalized cyclohexanone (B45756) frameworks. beilstein-journals.org A cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org

Furthermore, nickel-catalyzed multi-component coupling reactions have emerged as a practical method for synthesizing allylic amines from simple alkenes, aldehydes, and amides. nih.gov This demonstrates the power of MCRs in forming C-C and C-N bonds in a single step to create complex amine structures. nih.gov The mechanism often involves the in-situ formation of an imine from the aldehyde and amine, which then participates in further reactions. nih.gov

The table below summarizes key multi-component reactions that are fundamental to the synthesis of complex amine and cyclohexane structures.

| Reaction Name | Components | Product Type | Key Features |

| Strecker Synthesis | Ketone/Aldehyde, Amine, Cyanide | α-Amino nitrile | First described MCR; versatile for amino acid synthesis. nih.gov |

| Ugi Reaction (U-4CR) | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Highly versatile for creating peptide-like molecules. tcichemicals.comyoutube.com |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Isocyanide-based MCR leading to peptidomimetic compounds. organic-chemistry.org |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino carbonyl (Mannich base) | Forms a C-C bond via aminoalkylation. organic-chemistry.org |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde, Ammonia/Amine | Dihydropyridine | Well-known for the synthesis of important heterocyclic compounds. tcichemicals.com |

| Biginelli Reaction | β-Ketoester, Aldehyde, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone | Produces biologically relevant heterocyclic scaffolds. tcichemicals.com |

Elucidation of Stereochemical Principles and Conformational Analysis of 2,4,4 Trimethylcyclohexan 1 Amine

Investigation of Diastereomeric and Enantiomeric Forms of 2,4,4-Trimethylcyclohexan-1-amine

This compound possesses two chiral centers, at the C1 and C2 positions. This gives rise to the possibility of multiple stereoisomers. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com They are broadly classified into two categories: enantiomers and diastereomers. masterorganicchemistry.comkhanacademy.org

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.comnih.gov For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. In the case of this compound, with two chiral centers, there is a possibility of four stereoisomers. These can exist as two pairs of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comlibretexts.org They have different physical and chemical properties. The relationship between the stereoisomers of this compound can be understood by considering the cis and trans arrangements of the substituents (the amino group at C1 and the methyl group at C2) relative to the cyclohexane (B81311) ring.

The cis isomer has both the amino group and the C2-methyl group on the same side of the ring (either both pointing up or both pointing down). The trans isomer has these two groups on opposite sides of the ring (one up and one down). Each of these geometric isomers (cis and trans) exists as a pair of enantiomers.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Relationship |

| (cis)-2,4,4-Trimethylcyclohexan-1-amine | Pair of enantiomers |

| (trans)-2,4,4-Trimethylcyclohexan-1-amine | Pair of enantiomers |

The different spatial arrangements of the functional groups in these stereoisomers lead to distinct interactions and, consequently, different stabilities and reactivities.

Advanced Conformational Analysis of the Trimethylcyclohexane Ring System

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. fiveable.melibretexts.org In this conformation, the substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). libretexts.org Due to steric interactions, particularly 1,3-diaxial interactions, substituents generally prefer the more stable equatorial position. libretexts.org

The conformational analysis of the 2,4,4-trimethylcyclohexane ring system in this compound is complex due to the presence of multiple substituents. The two methyl groups at the C4 position are geminal, meaning they are attached to the same carbon atom. One will be axial and the other equatorial. The conformations of the cis and trans isomers are influenced by the steric bulk of the amino and methyl groups.

In the cis isomer, both the amino group and the C2-methyl group can be either both axial or both equatorial. The conformation where both groups are equatorial is significantly more stable as it minimizes steric strain from 1,3-diaxial interactions. libretexts.org

In the trans isomer, one group must be axial and the other equatorial. There are two possible chair conformations that can interconvert through a process called ring flipping. libretexts.org The preferred conformation will be the one where the larger group (in this case, typically the amino group, although the effective size can be influenced by salvation) occupies the equatorial position to minimize steric hindrance. libretexts.org The stability of a conformation is determined by factors like steric hindrance and torsional strain. brainly.com

Table 2: Predominant Conformations of this compound Isomers

| Isomer | More Stable Conformation | Reason for Stability |

| cis | Diequatorial | Minimizes 1,3-diaxial interactions |

| trans | Amino group equatorial, C2-methyl group axial | Places the bulkier group in the more stable equatorial position |

It is important to note that the trimethylcyclohexane system itself has preferred conformations. Generally, a greater number of substituents in the equatorial position leads to greater stability. egyankosh.ac.in

Influence of Stereochemistry on Chemical Reaction Pathways and Product Selectivity

The stereochemistry of this compound profoundly influences its chemical reactivity and the stereochemical outcome of its reactions. researchgate.netrijournals.com The accessibility of the reactive amino group is dictated by its axial or equatorial position in the dominant conformation of a particular stereoisomer.

Furthermore, reactions occurring at a prochiral center adjacent to the existing chiral centers can lead to the formation of new stereoisomers with high diastereoselectivity. A prochiral center is a carbon atom that can be converted to a chiral center by changing only one of the attached groups. libretexts.org The existing stereochemistry of the molecule can direct the incoming reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer.

Enzymatic reactions are particularly sensitive to the stereochemistry of the substrate. libretexts.org An enzyme, being a chiral molecule itself, can often distinguish between the enantiomers of a chiral substrate, leading to highly stereospecific transformations where only one enantiomer reacts. nih.gov

Table 3: Predicted Reactivity Differences Between Stereoisomers

| Isomer | Feature | Implication for Reactivity |

| cis | Equatorial amino group in stable conformer | Relatively high accessibility for nucleophilic attack |

| trans | Equatorial amino group in stable conformer | Accessibility might be influenced by the adjacent axial methyl group |

Chemical Reactivity and Functionalization of 2,4,4 Trimethylcyclohexan 1 Amine

Analysis of Nucleophilic and Basic Reactivity of the Amine Functionality

The amine functionality in 2,4,4-trimethylcyclohexan-1-amine is characterized by a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk This allows it to react with a variety of electrophiles. msu.edu The general trend for the nucleophilicity of amines is that it increases with basicity. However, bulky amines like this compound are often less nucleophilic than expected due to steric factors that hinder its approach to the electrophilic center. masterorganicchemistry.com

Derivatization Strategies and Synthesis of Functionalized Analogs

The nucleophilic nature of the amine group in this compound allows for a wide range of derivatization reactions, leading to the synthesis of various functionalized analogs.

The reaction of this compound with acyl chlorides or acid anhydrides leads to the formation of corresponding N-substituted amides. chemguide.co.uk Similarly, its reaction with isocyanates and isothiocyanates yields urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically straightforward nucleophilic additions of the amine to the carbonyl or thiocarbonyl group. The synthesis of thioureas, for instance, can often be achieved through mechanochemical methods by ball milling an amine with an isothiocyanate, sometimes resulting in quantitative yields. beilstein-journals.orgresearchgate.netnih.gov The formation of ureas can be accomplished by reacting amines with isocyanates or through the hydrolysis of corresponding isothioureas. mdpi.com

Table 1: Examples of Derivatization Reactions

| Reactant | Product Type | General Reaction |

|---|---|---|

| Acyl Chloride | Amide | R-COCl + R'-NH₂ → R-CONH-R' + HCl |

| Isocyanate | Urea | R-NCO + R'-NH₂ → R-NHCONH-R' |

Note: R represents a generic organic substituent, and R' represents the 2,4,4-trimethylcyclohexyl group.

The amine group can also react with sulfonyl chlorides to form sulfonamides. This reaction is a common method for protecting or modifying amine functionalities. msu.edu A one-pot synthesis of sulfonamides from unactivated acids and amines has been developed, which involves the conversion of an aromatic acid to a sulfonyl chloride followed by amination. princeton.edu

A structurally related and commercially significant diamine is isophorone (B1672270) diamine (IPDA), which is 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine. wikipedia.org IPDA is synthesized from isophorone through a three-step process involving cyanation, imination, and hydrogenation. researchgate.netgoogle.com The synthesis involves optimizing conditions for intermediate products like isophoronenitrile and isophoroneimine to achieve high yields of the final diamine. researchgate.net IPDA exists as a mixture of cis and trans isomers and is a colorless liquid. wikipedia.orgbiosynth.com It is used as a curing agent for epoxy resins and in the production of isophorone diisocyanate. wikipedia.orgresearchgate.net

Another related diamine is 3-(aminomethyl)-2,4,4-trimethylcyclohexan-1-amine. While specific synthesis details for this exact isomer are not prevalent in the provided results, its structural similarity to IPDA suggests that it could potentially be synthesized through analogous routes starting from a corresponding trimethylcyclohexanone (B1229504) isomer.

Table 2: Properties of Isophorone Diamine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | wikipedia.org |

| CAS Number | 2855-13-2 (isomer mixture) | wikipedia.orgbiosynth.com |

| Molar Mass | 170.300 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 247 °C (477 °F; 520 K) | wikipedia.org |

| Melting Point | 10 °C (50 °F; 283 K) | wikipedia.orgbiosynth.com |

Catalytic Transformations Involving this compound as a Substrate or Ligand

The reactivity of this compound and its derivatives allows for their participation in various catalytic transformations, including the synthesis of complex heterocyclic molecules.

Amines are crucial reactants in cascade reactions for synthesizing heterocyclic compounds like pyrroles and triazoles.

Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine. nih.gov Various catalysts, including organocatalysts like vitamin B1 and squaric acid, can facilitate this reaction. nih.gov Multicomponent reactions offer another efficient route to polysubstituted pyrroles. For instance, the reaction of dicarbonyl compounds, amines, and aldehydes in the presence of an acid catalyst can yield highly substituted pyrroles. nih.gov Another approach involves the reaction of ketones and anilines mediated by iodine to form triarylpyrroles. nih.gov

Triazoles: 1,2,4-Triazoles are another class of heterocycles that can be synthesized using amine precursors. chemicalbook.com A common method involves the reaction of amidines with various reagents. For example, a copper-catalyzed oxidative coupling of nitriles with amidines can produce 1,2,4-triazoles. chemicalbook.com Multicomponent reactions are also employed for the synthesis of 1,2,4-triazoles. For instance, a one-pot process involving carboxylic acids, primary amidines, and monosubstituted hydrazines can lead to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Furthermore, various 1,2,4-triazole (B32235) derivatives have been synthesized and studied for their potential as antifungal agents. nih.gov

Role in Condensation and Addition Reactions

The primary amine group in this compound is a key functional group that dictates its reactivity, particularly in condensation and addition reactions. As a nucleophile, the lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, initiating a variety of chemical transformations.

Condensation Reactions: Schiff Base Formation

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jetir.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. unizin.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolamine. unizin.orglibretexts.org Subsequent proton transfer and acid-catalyzed dehydration lead to the formation of an iminium ion, which then loses a proton to yield the final imine product. unizin.orglibretexts.org The presence of the bulky 2,4,4-trimethylcyclohexyl group can influence the reaction rate and the stability of the resulting Schiff base. These Schiff bases are valuable intermediates in organic synthesis. jetir.orgresearchgate.net

The general reaction is as follows:

R-C(=O)-R' + H₂N-C₉H₁₇ → R-C(=N-C₉H₁₇)-R' + H₂O (Ketone/Aldehyde) + (this compound) → (Schiff Base) + (Water)

Table 1: Illustrative Condensation Reactions of this compound Below is a table showing potential condensation reactions with various carbonyl compounds.

| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions |

| Benzaldehyde | N-Benzylidene-2,4,4-trimethylcyclohexan-1-amine | Methanol, Catalytic Acetic Acid, Reflux nih.gov |

| Acetone | N-(Propan-2-ylidene)-2,4,4-trimethylcyclohexan-1-amine | Acid Catalyst, Removal of Water openochem.org |

| Cyclohexanone (B45756) | N-(Cyclohexylidene)-2,4,4-trimethylcyclohexan-1-amine | Acid Catalyst, Toluene, Dean-Stark Trap |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-2,4,4-trimethylcyclohexan-1-amine | Ethanol, Catalytic Acetic Acid, Room Temp nih.gov |

Addition Reactions: Aza-Michael Addition

This compound can participate in nucleophilic addition reactions, most notably the aza-Michael addition, which is a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com In this reaction, the amine acts as a nucleophile and adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. organic-chemistry.org This 1,4-addition is a versatile method for forming carbon-nitrogen bonds. mdpi.com

The reaction is typically catalyzed by a base or can proceed under neutral or acidic conditions. The nucleophilic amine attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of the enolate yields the final β-amino carbonyl compound. youtube.com The steric hindrance from the trimethylcyclohexyl group may affect the stereoselectivity of the addition.

The general reaction is as follows:

R-CH=CH-C(=O)-R' + H₂N-C₉H₁₇ → R-CH(NH-C₉H₁₇)-CH₂-C(=O)-R' (α,β-Unsaturated Carbonyl) + (this compound) → (β-Amino Carbonyl Adduct)

Table 2: Illustrative Aza-Michael Addition Reactions This table presents examples of aza-Michael addition reactions involving this compound.

| Michael Acceptor | Product (β-Amino Adduct) | Reaction Conditions |

| Methyl Acrylate | Methyl 3-((2,4,4-trimethylcyclohexyl)amino)propanoate | Methanol, Room Temperature youtube.com |

| Acrylonitrile | 3-((2,4,4-trimethylcyclohexyl)amino)propanenitrile | No Catalyst, Neat, Room Temperature |

| Methyl Vinyl Ketone | 4-((2,4,4-trimethylcyclohexyl)amino)butan-2-one | Methanol, Room Temperature youtube.com |

| Diethyl Fumarate | Diethyl 2-((2,4,4-trimethylcyclohexyl)amino)succinate | Ethanol, Reflux |

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,4,4-trimethylcyclohexan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of its complex three-dimensional structure.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. libretexts.org The protons on carbons adjacent to the electron-withdrawing amine group are expected to be deshielded and appear at a downfield chemical shift, typically in the range of 2.3-3.0 ppm. libretexts.org The numerous protons on the cyclohexane (B81311) ring would present complex, overlapping multiplets further upfield. The three methyl groups, however, would likely appear as distinct singlets or doublets, depending on their position and the stereochemistry of the molecule. The protons of the amine group itself typically produce a signal between 0.5 and 5.0 ppm, which can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. Carbons bonded directly to the nitrogen atom are deshielded and typically resonate in the 10-65 ppm region. libretexts.org The quaternary carbon at the 4-position, bonded to two methyl groups, would appear as a distinct singlet. The other carbons of the cyclohexane ring and the methyl groups would have characteristic shifts based on their substitution and spatial arrangement.

The stereochemistry of this compound (i.e., the relative orientation of the substituents on the cyclohexane ring) can be investigated through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide information about the through-space proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles. Actual values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH-NH₂ | ~2.5 - 3.2 | ~50 - 60 | Multiplet |

| CH-CH₃ | ~1.5 - 2.0 | ~30 - 40 | Multiplet |

| Ring CH₂ | ~1.0 - 1.8 | ~25 - 45 | Complex Multiplets |

| C(4)-(CH₃)₂ | ~0.9 - 1.1 | ~25 - 35 | Singlet |

| C(2)-CH₃ | ~0.8 - 1.0 | ~15 - 25 | Doublet |

| NH₂ | ~0.5 - 5.0 (broad) | N/A | Singlet (exchangeable) |

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile amines. gcms.cz In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component. For this compound, GC can separate its stereoisomers, which can then be individually analyzed by the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The most characteristic fragmentation pathway for amines is the alpha-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. This would result in a prominent fragment ion. Other common fragments would arise from the loss of methyl groups or ring cleavage.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula, confirming that the compound is C₉H₁₉N and distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Identity | Notes |

|---|---|---|

| 141 | [M]⁺ | Molecular Ion |

| 126 | [M-CH₃]⁺ | Loss of a methyl group |

| 98 | [M-C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |

| 84 | [C₆H₁₂]⁺ | Fragment from ring cleavage |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from cleavage at C4 |

| 44 | [CH₃-CH=NH₂]⁺ | Alpha-cleavage fragment |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared spectroscopy is highly effective for identifying the key functional groups in this compound. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. spectroscopyonline.com Another key feature is the N-H bending (scissoring) vibration, which appears in the 1550-1650 cm⁻¹ range. libretexts.orgspectroscopyonline.com The C-N stretching vibration for an aliphatic amine is typically observed between 1000 and 1250 cm⁻¹. libretexts.org Additionally, strong C-H stretching bands from the methyl and methylene (B1212753) groups will be present just below 3000 cm⁻¹. The presence and pattern of these bands provide clear evidence for the amine and alkyl components of the molecule.

Raman spectroscopy is a complementary technique. While N-H and O-H bonds give strong signals in IR, C-C and other symmetric bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the carbon skeleton.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1550 - 1650 | Medium to Strong |

| C-H Bend (methyl/methylene) | 1350 - 1470 | Medium |

| C-N Stretch (aliphatic) | 1000 - 1250 | Weak to Medium |

| N-H Wag | 650 - 900 | Broad, Strong |

Spectroscopic Studies for Reaction Kinetics and Mechanism Elucidation (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy, particularly when used for in situ monitoring, is a valuable tool for studying the kinetics and mechanisms of reactions involving amines. xjtu.edu.cnrsc.org Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for real-time analysis of a reaction mixture without the need for sample extraction. rsc.org

For instance, if this compound were synthesized by the reductive amination of 2,4,4-trimethylcyclohexanone (B1266662), an in situ FTIR probe could monitor the reaction progress. By tracking the intensity of the C=O stretching band of the starting ketone (around 1715 cm⁻¹) and the appearance of the N-H stretching and bending bands of the product amine, one can determine the reaction rate. researchgate.net This data allows for the calculation of kinetic parameters such as the rate constant and activation energy, providing insight into the reaction mechanism. researchgate.netresearchgate.net

Emerging Analytical Techniques in Amine Characterization (e.g., Predicted Collision Cross Section Analysis)

A frontier in analytical chemistry is the coupling of ion mobility spectrometry (IMS) with mass spectrometry. nih.gov This combination provides an additional dimension of separation based on the size, shape, and charge of an ion, which is quantified as its Collision Cross Section (CCS). nih.govacs.org The CCS is a robust and characteristic physicochemical property of an ion. acs.org

For this compound, experimental CCS values can be measured and compared against databases or theoretical predictions. nih.gov Recent advancements in machine learning and computational chemistry allow for the highly accurate prediction of CCS values from a chemical structure alone. nih.govmdpi.com This predicted data serves as a powerful tool for increasing the confidence of compound identification in complex mixtures, especially when authentic standards are unavailable. nih.gov The predicted CCS values for various adducts of this compound have been calculated, providing a unique molecular identifier that complements its mass-to-charge ratio. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 142.15903 | 132.2 |

| [M+Na]⁺ | 164.14097 | 138.5 |

| [M-H]⁻ | 140.14447 | 135.3 |

| [M+K]⁺ | 180.11491 | 137.2 |

| [M+NH₄]⁺ | 159.18557 | 155.7 |

Computational and Theoretical Investigations in Support of Experimental Research on 2,4,4 Trimethylcyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure and predict the reactivity of molecules from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, forming the basis for understanding its chemical behavior. For 2,4,4-trimethylcyclohexan-1-amine, DFT calculations can provide a detailed picture of its fundamental properties.

The three-dimensional arrangement of atoms dictates a molecule's properties. For this compound, the cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. studysmarter.co.uk The substituents—an amine group at C1 and two methyl groups at C4—can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Computational geometry optimization is used to find the most stable conformations (conformers) by locating energy minima on the potential energy surface. scielo.org.mxquantumatk.com For this compound, two primary chair conformers exist, interconvertible through a ring-flip. Due to the gem-dimethyl group at the C4 position, one methyl group will always be axial and the other equatorial in any chair conformation. The key difference between the two conformers lies in the orientation of the C1-amino group.

Conformer A: Amino group in the equatorial position.

Conformer B: Amino group in the axial position.

Generally, bulky substituents prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). sapub.org Theoretical calculations on similar cyclohexylamine (B46788) derivatives confirm that the conformer with the equatorial amino group is significantly more stable. nih.govresearchgate.net DFT calculations would quantify this energy difference (ΔG), allowing for the prediction of the equilibrium population of each conformer at a given temperature.

Table 1: Hypothetical Conformational Analysis Data for this compound This table presents illustrative data based on typical values for substituted cyclohexanes.

| Conformer | Amine Group Position | Key Steric Interactions | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| A | Equatorial | Minimal | 0.00 | ~98.8% |

| B | Axial | 1,3-diaxial (Amine vs. Axial H) | ~2.5 | ~1.2% |

Quantum chemical calculations are pivotal in mapping the energetic landscape of a chemical reaction. smu.edu By identifying the structures of reactants, products, and, most importantly, the high-energy transition state (TS), chemists can understand reaction pathways and predict rates. mdpi.com The transition state is the energetic peak along the minimum energy path connecting reactants and products; its energy relative to the reactants determines the activation energy of the reaction. mdpi.com

For this compound, these methods could be applied to study various reactions, such as its synthesis via reductive amination of 2,4,4-trimethylcyclohexanone (B1266662) or its participation in N-acylation reactions. researchgate.net Computational analysis would involve:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Calculating Activation Energy: The energy difference between the TS and the reactants provides the barrier that must be overcome for the reaction to proceed.

Visualizing the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) path is calculated to confirm that the identified TS correctly connects the desired reactants and products. smu.edu

This analysis provides a molecule-level "video" of the bond-breaking and bond-forming events, offering insights that are often impossible to obtain through experimental means alone. researchgate.net

DFT and other quantum methods can predict various spectroscopic properties with a useful degree of accuracy. This is achieved by calculating how the optimized molecular geometry responds to external fields or perturbations.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. nih.govnih.govresearchgate.net These predictions are valuable for assigning peaks in experimental spectra and confirming stereochemistry, for instance, by distinguishing between axial and equatorial protons. While a dedicated predicted spectrum for this compound is not readily available, DFT methods are routinely used for this purpose. arxiv.orgrsc.org

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. scielo.org.mx This helps in assigning experimental absorption bands to specific molecular motions, such as N-H stretches of the amine group or C-H stretches of the methyl and cyclohexane groups.

Mass Spectrometry: While not a direct prediction of a mass spectrum, computational methods can predict properties relevant to mass spectrometry, such as the collision cross section (CCS). The CCS is a measure of the ion's shape in the gas phase. Predicted CCS values for different adducts of this compound are available in public databases.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 142.15903 | 132.2 |

| [M+Na]⁺ | 164.14097 | 138.5 |

| [M-H]⁻ | 140.14447 | 135.3 |

Data sourced from public chemical databases.

Molecular Dynamics Simulations and Advanced Conformational Searching

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, revealing the dynamic nature of molecular structures. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time. researchgate.net

For this compound, MD simulations are particularly useful for:

Advanced Conformational Searching: By simulating the molecule at various temperatures, MD can explore the potential energy surface more broadly than simple geometry optimization. It can reveal the pathways and timescales of conformational changes, such as the chair-to-chair ring flip, and the rotation of substituent groups. researchgate.net

Solvation Effects: MD simulations explicitly model solvent molecules (e.g., water), providing a realistic picture of how the solvent interacts with the amine and influences its conformational preferences and dynamics.

Thermodynamic Properties: From the simulation trajectory, thermodynamic properties like enthalpy, entropy, and free energy can be calculated, offering a more complete understanding of the system's behavior.

MD simulations provide a bridge between the static picture of a single optimized structure and the dynamic reality of molecules in solution.

Cheminformatics and QSAR Studies for Rational Analog Design

Cheminformatics applies computational methods to manage and analyze chemical information. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR attempts to correlate the chemical structure of a series of compounds with their measured biological activity or a physical property. researchgate.netnih.gov

Should this compound be identified as a hit compound in a drug discovery or materials science screen, QSAR would be a crucial next step for optimization. The process involves:

Data Set Generation: A library of analogs of this compound would be synthesized and tested for the desired activity (e.g., receptor binding affinity, enzyme inhibition).

Descriptor Calculation: For each analog, a set of numerical descriptors representing its structural, physical, and chemical properties is calculated. These can range from simple counts (e.g., number of rotatable bonds) to complex quantum-chemically derived values (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Statistical or machine learning methods are used to build a mathematical equation that links the descriptors to the observed activity. acs.org

The resulting QSAR model can then be used to predict the activity of virtual, unsynthesized analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. This rational, in silico design process significantly reduces the time and cost associated with trial-and-error approaches. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Topological | Molecular Weight, Atom Count, Wiener Index | Describes size and branching. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Relates to solubility and membrane permeability. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes electronic distribution and reactivity. |

| 3D/Steric | Molecular Volume, Surface Area | Relates to shape and potential for steric clash. |

Predictive Modeling for Novel Synthetic Pathway Design

Computational tools are increasingly being used not only to analyze molecules but also to devise their synthesis. Predictive models, often powered by machine learning and trained on vast databases of known chemical reactions, can propose novel and efficient synthetic routes. acs.org

For a relatively simple molecule like this compound, established synthetic methods likely exist. mdpi.com However, for novel analogs designed through QSAR studies, these predictive tools become invaluable. They can:

Suggest Retrosynthetic Pathways: Break down a complex target molecule into simpler, commercially available starting materials.

Predict Reaction Outcomes: For a given set of reactants and conditions, predict the likely products and their yields.

Optimize Reaction Conditions: Suggest the optimal solvent, temperature, and catalyst to maximize the yield of the desired product and minimize byproducts.

These in silico synthesis planning tools can help chemists navigate the complex landscape of organic reactions, suggesting non-obvious pathways and avoiding potential synthetic dead ends, thereby streamlining the path from molecular design to experimental realization. nih.gov

Q & A

Q. How can the structure of 2,4,4-Trimethylcyclohexan-1-amine be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : Analyze H and C NMR spectra to identify characteristic signals for the cyclohexane backbone, methyl substituents, and amine group. For example, methyl groups at positions 2,4,4 will exhibit distinct splitting patterns due to steric and electronic environments .

- X-ray Crystallography : Resolve the stereochemistry and spatial arrangement of substituents. Similar cyclohexane derivatives (e.g., fluorinated amines) have been characterized via single-crystal X-ray diffraction to confirm regiochemistry .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution mass spectrometry (HRMS).

Q. What are the optimal synthetic conditions for preparing this compound from cyclohexane precursors?

- Methodological Answer :

- Reductive Amination : React 2,4,4-trimethylcyclohexanone with ammonia or ammonium acetate under hydrogenation (H, 50–100 psi) using a catalyst like Raney nickel or palladium on carbon. Monitor reaction progress via TLC or GC-MS .

- Cyclohexane Functionalization : Introduce methyl groups via Friedel-Crafts alkylation, followed by nitration/reduction to yield the amine. Control regioselectivity using steric directing groups .

- Purification : Use fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the amine.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal. Solid waste should be incinerated in compliance with local regulations .

Advanced Research Questions

Q. How can computational modeling predict steric and electronic effects of the 2,4,4-trimethyl substitution on reaction pathways?

- Methodological Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to map potential energy surfaces for reactions like nucleophilic substitution or hydrogen bonding. Compare with experimental kinetics data .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation behavior in polar vs. non-polar media .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinity, leveraging structural analogs like fluorinated cyclohexane amines .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily mask the amine with tert-butoxycarbonyl (Boc) or benzyl groups to reduce steric bulk during alkylation/acylation .

- Microwave-Assisted Synthesis : Enhance reaction rates and yields under controlled thermal conditions, particularly for sluggish reactions .

- Catalysis : Employ bulky ligands (e.g., Josiphos) in transition-metal-catalyzed reactions to direct regioselectivity .

Q. How does this compound interact in supramolecular systems, and what analytical methods validate these interactions?

- Methodological Answer :

- Hydrogen Bonding Studies : Use H NMR titration to measure association constants with hydrogen-bond acceptors (e.g., nitroaromatics). Compare with cyclohexane-amine complexes documented in solvent polarity studies .

- X-ray Co-crystallization : Co-crystallize the amine with complementary hosts (e.g., crown ethers) to visualize non-covalent interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics in solution-phase host-guest systems .

Data Contradictions and Resolution

- Synthetic Yield Variability : and report differing yields for similar amine syntheses. Resolve by optimizing solvent polarity (e.g., switching from benzene to DMF) and catalyst loading .

- Toxicity Classification : and conflict on acute toxicity categories. Conduct in vitro assays (e.g., MTT for cytotoxicity) and compare with structural analogs (e.g., 2,4,6-trimethylaniline) to establish a consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.